Pyrroline

Descripción general

Descripción

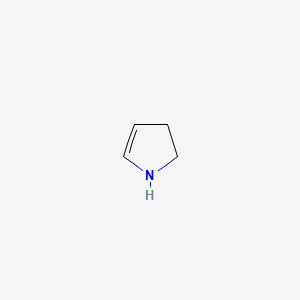

Pyrroline, also known as dihydropyrrole, refers to a group of three different heterocyclic organic compounds that differ in the position of the double bond. These compounds are formally derived from the aromatic compound pyrrole by hydrogenation. The three types of this compound are 1-pyrroline, 2-pyrroline, and 3-pyrroline. 1-Pyrroline is a cyclic imine, whereas 2-pyrroline and 3-pyrroline are cyclic amines .

Synthetic Routes and Reaction Conditions:

1-Pyrroline: It can be synthesized by the reduction of pyrrole using sodium in liquid ammonia or by the catalytic hydrogenation of pyrrole.

2-Pyrroline: This compound can be prepared by the partial reduction of pyrrole using sodium in ethanol.

3-Pyrroline: It is synthesized by the reduction of 3-pyrrolidinone using lithium aluminum hydride.

Industrial Production Methods:

1-Pyrroline: Industrially, it can be produced by the catalytic hydrogenation of pyrrole in the presence of a suitable catalyst such as palladium on carbon.

2-Pyrroline and 3-Pyrroline: These compounds are typically produced on a smaller scale for research purposes and are not commonly manufactured on an industrial scale.

Types of Reactions:

Oxidation: Pyrrolines can undergo oxidation reactions to form pyrroles. For example, 1-pyrroline can be oxidized to pyrrole using oxidizing agents such as potassium permanganate.

Reduction: Pyrrolines can be reduced to pyrrolidines. For instance, 2-pyrroline can be reduced to pyrrolidine using hydrogen gas in the presence of a nickel catalyst.

Substitution: Pyrrolines can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups. For example, 1-pyrroline can react with alkyl halides to form N-alkylpyrrolines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas, nickel catalyst, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Pyrroles.

Reduction: Pyrrolidines.

Substitution: N-substituted pyrrolines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Pyrroline derivatives have shown promising anticancer properties. Recent studies indicate that specific pyrrolidine-based compounds can inhibit tumor growth and enhance the efficacy of existing chemotherapeutics. For example, research has highlighted the role of this compound-5-Carboxylate Reductase 1 (PYCR1) in multiple myeloma, where its inhibition led to increased apoptosis and reduced cell viability when combined with bortezomib .

Case Study:

- Compound: Pargyline

- Target: Multiple Myeloma

- Findings: Combination therapy with bortezomib reduced tumor burden in murine models.

Antimicrobial Properties

This compound derivatives exhibit significant antimicrobial activity against various pathogens. Studies have reported that certain N-benzoylthiourea-pyrrolidine derivatives possess enhanced activity against Acinetobacter baumannii and Aeromonas hydrophila, outperforming standard antibiotics like ampicillin .

Data Table: Antimicrobial Efficacy of this compound Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 16b | A. baumannii | 31.25 μg/mL | Poyraz et al., 2018 |

| 16c | Mycobacterium tuberculosis | Lower than ethambutol | Poyraz et al., 2018 |

Anti-inflammatory Effects

This compound derivatives are also being explored for their anti-inflammatory properties. Research indicates that certain compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Catalysis

This compound and its derivatives serve as effective organocatalysts in asymmetric synthesis reactions. Their ability to facilitate various chemical transformations has been leveraged in the development of chiral metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs), which are utilized in catalysis and gas storage applications .

Case Study:

- Material: Chiral Pyrrolidine Functionalized MOFs

- Application: Catalytic processes mimicking biological systems

- Findings: Enhanced catalytic efficiency due to structural tunability.

Metabolic Pathways

This compound plays a crucial role in metabolic pathways, particularly in proline metabolism. It is involved in the conversion of glutamine to proline under hypoxic conditions, which is significant for cancer cell survival and proliferation .

Data Table: Role of this compound in Metabolism

| Process | Description | Implications |

|---|---|---|

| Glutamine to Proline | Increases under hypoxia | Promotes cancer cell survival |

| PYCR1 Expression | Correlates with poor prognosis in cancers | Potential target for therapeutic intervention |

Chemical Signaling

This compound is known for its characteristic odor, which is utilized by various organisms for chemical signaling purposes . Understanding its volatility and interaction with biological systems can lead to advancements in biosensors and environmental monitoring.

Mecanismo De Acción

The mechanism of action of pyrroline compounds involves their interaction with various molecular targets and pathways. For example, this compound derivatives can act as inhibitors of enzymes involved in metabolic pathways. The specific mechanism depends on the structure of the this compound derivative and its target. This compound compounds can also participate in radical cyclization reactions, where they serve as internal radical traps and nitrogen sources .

Comparación Con Compuestos Similares

- Pyrrole

- Pyrrolidine

- Imidazole

- Pyrazole

Pyrroline’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications.

Actividad Biológica

Pyrroline, a five-membered heterocyclic compound, exhibits a range of biological activities that have garnered significant attention in pharmacological and biochemical research. This article provides a detailed overview of the biological activity associated with this compound, highlighting its therapeutic potential, structure-activity relationships (SAR), and case studies that illustrate its efficacy in various applications.

Overview of this compound

This compound is a derivative of pyrrole and is characterized by its nitrogen-containing ring structure. It exists in various forms, including 1-pyrroline and 2-pyrroline, each exhibiting distinct biological properties. The compound is often studied for its role in drug discovery, particularly due to its ability to interact with various biological targets.

Biological Activities

This compound and its derivatives have been implicated in several biological activities:

- Antimicrobial Activity : this compound derivatives have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, certain pyrrolidine derivatives demonstrated significant antibacterial properties, making them potential candidates for developing new antibiotics .

- Anticancer Properties : Research indicates that this compound compounds exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Specific pyrrolidine derivatives have been identified with IC50 values indicating potent anticancer activity .

- Cholinesterase Inhibition : Pyrroline derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's. Some compounds showed IC50 values as low as 0.029 µM, indicating strong inhibition .

- Anti-inflammatory Effects : Certain pyrroline-based compounds have demonstrated anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. Modifications to the this compound ring can significantly impact its efficacy. For example:

| Compound | Biological Activity | IC50 Value (µM) |

|---|---|---|

| 15g | AChE Inhibition | 0.029 |

| 15h | AChE Inhibition | 0.041 |

| 16g | AChE Inhibition | 0.087 |

| 37e | Anticancer | Not specified |

This table summarizes some of the most active this compound derivatives identified in recent studies .

Case Study 1: this compound-5-Carboxylate Reductase Deficiency

A notable case study examined the deficiency of this compound-5-carboxylate reductase (PYCR2), an enzyme involved in proline biosynthesis from glutamate. This deficiency has been linked to severe developmental disorders, highlighting the importance of this compound in metabolic pathways. Clinical features observed included global developmental delay and seizures, emphasizing the critical role of this compound metabolism in neurological health .

Case Study 2: Antimicrobial Efficacy

In another study, various pyrrolidine derivatives were tested for their antimicrobial activity against biofilm-forming organisms such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain compounds effectively inhibited biofilm formation, suggesting their potential use in treating infections associated with biofilms .

Propiedades

IUPAC Name |

2,3-dihydro-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-2-4-5-3-1/h1,3,5H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEBUVRVKCANEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182595 | |

| Record name | Pyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28350-87-0 | |

| Record name | Pyrroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028350870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.